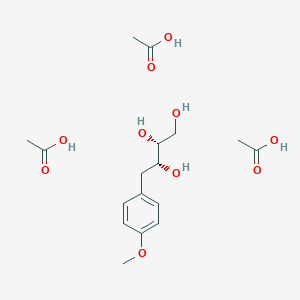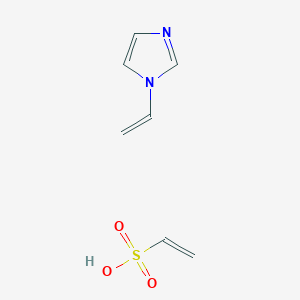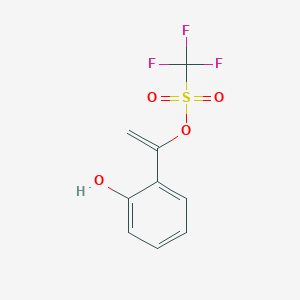![molecular formula C28H28O2Sn B12582476 Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- CAS No. 473332-52-4](/img/structure/B12582476.png)
Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is an organotin compound with the molecular formula C27H26O2Sn. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- typically involves the reaction of triphenyltin chloride with 2,6-bis(methoxymethyl)phenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding tin oxide derivative.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products Formed
Oxidation: Tin oxide derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-tin bonds, which are essential in the synthesis of various organic compounds.
Biology
In biological research, this compound is studied for its potential use in medicinal chemistry. Organotin compounds have shown promise as anticancer agents, and Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is being investigated for its cytotoxic properties.
Medicine
The compound’s potential as an anticancer agent is of significant interest. Research is ongoing to understand its mechanism of action and to develop it into a viable therapeutic agent.
Industry
In the industrial sector, Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is used as a catalyst in various chemical reactions. Its ability to facilitate the formation of carbon-tin bonds makes it valuable in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other atoms, facilitating various chemical reactions. In biological systems, the compound may interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stannane, (acetyloxy)triphenyl-: Another organotin compound with similar structural features but different functional groups.
Triphenyltin chloride: A precursor in the synthesis of Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-.
Triphenyltin hydroxide: A related compound with hydroxyl functional groups.
Uniqueness
Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is unique due to the presence of the 2,6-bis(methoxymethyl)phenyl group. This structural feature imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
473332-52-4 |
|---|---|
Formule moléculaire |
C28H28O2Sn |
Poids moléculaire |
515.2 g/mol |
Nom IUPAC |
[2,6-bis(methoxymethyl)phenyl]-triphenylstannane |
InChI |
InChI=1S/C10H13O2.3C6H5.Sn/c1-11-7-9-4-3-5-10(6-9)8-12-2;3*1-2-4-6-5-3-1;/h3-5H,7-8H2,1-2H3;3*1-5H; |
Clé InChI |
NHHJAQRZIBVBPT-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C(=CC=C1)COC)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl-](/img/structure/B12582402.png)

![5,9-Methanoimidazo[1,5-D][1,4]oxazepine](/img/structure/B12582410.png)
![7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]-](/img/structure/B12582417.png)
![2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro-](/img/structure/B12582420.png)

![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12582450.png)
![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)
![5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide](/img/structure/B12582456.png)



